Tilisolol hydrochloride is classified as a pharmaceutical compound under the category of beta-blockers. It is derived from phthalic anhydride through a series of synthetic steps that yield both optical isomers (S) and (R) forms . The compound's chemical identifier is 62774-96-3, and it has been studied for its potential applications beyond cardiovascular issues, including ocular absorption properties.
The synthesis of tilisolol hydrochloride involves several intricate steps:
Tilisolol hydrochloride has a complex molecular structure characterized by its non-linear arrangement of atoms. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural representation includes:
The compound's specific structural features include:
Tilisolol hydrochloride participates in various chemical reactions, which can be categorized as follows:
These reactions are crucial for understanding the reactivity and stability of tilisolol hydrochloride in different environments.
The primary mechanism by which tilisolol hydrochloride exerts its effects involves its role as an adenosine 5′-diphosphate-dependent ATP-sensitive potassium channel opener. Unlike other beta-blockers that may cause peripheral vasoconstriction, tilisolol hydrochloride promotes vasorelaxation through the activation of potassium channels in vascular smooth muscle cells. This unique mechanism results in hypotensive effects without adverse peripheral constriction.
Relevant data regarding these properties are essential for formulation development and therapeutic applications.
Tilisolol hydrochloride is primarily used in clinical settings for:
Additionally, research into its ocular absorption properties indicates potential applications in ophthalmology, expanding its therapeutic scope beyond cardiovascular diseases.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7